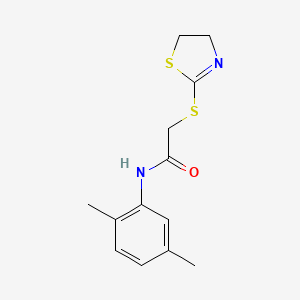

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-9-3-4-10(2)11(7-9)15-12(16)8-18-13-14-5-6-17-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSWUNXWXRQZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2-mercapto-4,5-dihydrothiazole with N-(2,5-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Chloroacetamide Herbicides ()

Key analogs include:

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide with a methoxymethyl and 2,6-diethylphenyl group.

- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): Features a propoxyethyl chain instead of methoxymethyl.

Structural and Functional Differences :

- Substituent Chemistry : The target compound replaces the chloro group with a thiazolylsulfanyl moiety, which may enhance electronic delocalization and reduce electrophilic reactivity compared to chloroacetamides. This substitution could mitigate environmental toxicity, a common concern with chlorinated herbicides .

- Phenyl Substitution: The 2,5-dimethylphenyl group in the target compound differs from the 2,6-diethylphenyl groups in alachlor and pretilachlor.

Applications : Chloroacetamides are primarily herbicides, targeting weed lipid biosynthesis. The thiazolylsulfanyl group in the target compound suggests possible divergent bioactivity, such as enzyme inhibition via thiazole-mediated interactions .

Amino-Substituted Acetamides ()

Example :

- 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6): Contains a diethylamino group instead of thiazolylsulfanyl, with a 2,6-dimethylphenyl substituent.

Comparison :

- In contrast, the thiazolylsulfanyl group may confer redox activity or metal-binding properties.

- Phenyl Substitution : The 2,6-dimethyl configuration in this analog creates greater steric hindrance around the acetamide nitrogen compared to the 2,5-dimethyl group in the target compound. This could influence receptor selectivity in pharmacological applications .

Thiazole-Containing Pharmaceuticals ()

Examples :

- Thiazol-5-ylmethyl derivatives (e.g., PF 43(1) compounds): Contain thiazole rings linked to carbamate or ureido groups.

Relevance :

- Thiazole Role : Thiazole rings are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and interact with biological targets (e.g., kinases, ion channels). The 4,5-dihydro-thiazole (thiazoline) in the target compound may offer conformational rigidity compared to aromatic thiazoles, affecting binding kinetics .

- Sulfanyl Group : The sulfanyl bridge in the target compound could enhance stability or serve as a leaving group in prodrug activation, a feature absent in simpler thiazole derivatives.

Research Implications

- Herbicide Development : The thiazolylsulfanyl group in the target compound could offer a less toxic alternative to chloroacetamides, warranting ecotoxicity studies.

- Pharmacological Potential: The combination of thiazoline and sulfanyl groups may enable novel mechanisms of action, such as redox modulation or metal chelation, relevant to drug design.

Biological Activity

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,5-dimethylphenyl)acetamide is a thiazole-containing compound that has garnered attention for its potential biological activities. The thiazole ring is known for its versatility in medicinal chemistry, contributing to various pharmacological effects. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.

- Molecular Formula : C14H12N2OS

- Molecular Weight : 270.32 g/mol

- CAS Number : 892068-27-8

Biological Activity Overview

The biological activity of thiazole derivatives has been extensively studied, with findings indicating a range of pharmacological properties including:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial effects against various pathogens.

- Antitumor Activity : Several studies indicate that thiazole compounds exhibit cytotoxic effects on cancer cell lines.

- Anticonvulsant Properties : Some thiazole derivatives have been linked to anticonvulsant activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole moiety possess notable antimicrobial properties. For instance:

- A study reported that derivatives of thiazoles exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL depending on the specific compound and pathogen tested .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Thiazole Derivative A | 8 | E. coli |

| Thiazole Derivative B | 16 | S. aureus |

| Thiazole Derivative C | 32 | P. aeruginosa |

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties:

- A recent study evaluated the cytotoxic effects of various thiazole compounds on human cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM against different cell lines, indicating significant antitumor potential .

The mechanisms underlying the biological activities of thiazole derivatives can be attributed to their ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- DNA Interaction : Some studies suggest that thiazoles can intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : Thiazoles may influence signaling pathways associated with cell survival and proliferation.

Case Studies

- Anticancer Study : A study conducted on a series of thiazole-based compounds showed that one derivative significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : In another study, a newly synthesized thiazole derivative was tested against multi-drug resistant strains of bacteria and demonstrated potent activity comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.